Cas no 90564-02-6 (Methyl 2-Carbamoylbenzoate)

Methyl 2-Carbamoylbenzoate structure
Methyl 2-Carbamoylbenzoate structure
Nom du produit:Methyl 2-Carbamoylbenzoate
Numéro CAS:90564-02-6
Le MF:C9H9NO3
Mégawatts:179.172662496567
CID:1056397

Methyl 2-Carbamoylbenzoate Propriétés chimiques et physiques

Nom et identifiant

    • Methyl 2-Carbamoylbenzoate
    • 2-(aminocarbonyl)Benzoic acid methyl ester
    • Methyl 2-(aminocarbonyl)benzoate (ACI)
    • Phthalamic acid, methyl ester (7CI)
    • Piscine à noyau: 1S/C9H9NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H2,10,11)
    • La clé Inchi: ZZOHVJNFBQBFNG-UHFFFAOYSA-N
    • Sourire: O=C(C1C(C(N)=O)=CC=CC=1)OC

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3

Methyl 2-Carbamoylbenzoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ET386-200mg
Methyl 2-Carbamoylbenzoate
90564-02-6 95+%
200mg
445.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ET386-50mg
Methyl 2-Carbamoylbenzoate
90564-02-6 95+%
50mg
184.0CNY 2021-07-10
eNovation Chemicals LLC
K94197-5g
Methyl 2-Carbamoylbenzoate
90564-02-6 95%
5g
$715 2024-07-20
Apollo Scientific
OR470151-250mg
Methyl 2-Carbamoylbenzoate
90564-02-6
250mg
£130.00 2025-02-20
Ambeed
A882767-100mg
Methyl 2-Carbamoylbenzoate
90564-02-6 95%
100mg
$50.0 2024-08-02
1PlusChem
1P00IGNZ-250mg
Benzoic acid, 2-(aminocarbonyl)-, methyl ester
90564-02-6 95%
250mg
$87.00 2024-04-20
A2B Chem LLC
AI60607-250mg
Methyl 2-Carbamoylbenzoate
90564-02-6 95%
250mg
$70.00 2024-05-20
A2B Chem LLC
AI60607-1g
Methyl 2-Carbamoylbenzoate
90564-02-6 95%
1g
$173.00 2024-05-20
eNovation Chemicals LLC
K94197-5g
Methyl 2-Carbamoylbenzoate
90564-02-6 95%
5g
$715 2025-02-19
Apollo Scientific
OR470151-100mg
Methyl 2-Carbamoylbenzoate
90564-02-6
100mg
£75.00 2025-02-20

Methyl 2-Carbamoylbenzoate Méthode de production

Synthetic Routes 1

Conditions de réaction
Référence
Synthesis of amides with retention of the functional group
Li, W.-R., Science of Synthesis, 2005, 21, 179-257

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
Référence
Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters
Han, Ming-Liang; Huang, Wei; Liu, Yu-Wen; Liu, Min; Xu, Hui; et al, Organic Letters, 2021, 23(1), 172-177

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Dichloromethane
1.2 Reagents: Sulfuric acid ,  Water Solvents: Methanol
Référence
A facile preparation of primary carboxamides
Pellegata, R.; Italia, A.; Villa, M.; Palmisano, G.; Lesma, G., Synthesis, 1985, (5), 517-19

Methyl 2-Carbamoylbenzoate Raw materials

Methyl 2-Carbamoylbenzoate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90564-02-6)Methyl 2-Carbamoylbenzoate
A917132
Pureté:99%
Quantité:1g
Prix ($):194.0